

The Pharmacodynamics of Continuous Foslevodopa Infusion: A Technical Guide

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Compound of Interest

Compound Name: Foslevodopa

Cat. No.: B008530

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This guide provides a detailed overview of the pharmacodynamics of continuous **foslevodopa** infusion, a subcutaneous treatment for advanced Parkinson's disease. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the mechanism, efficacy, and pharmacokinetic profile of this novel therapeutic approach.

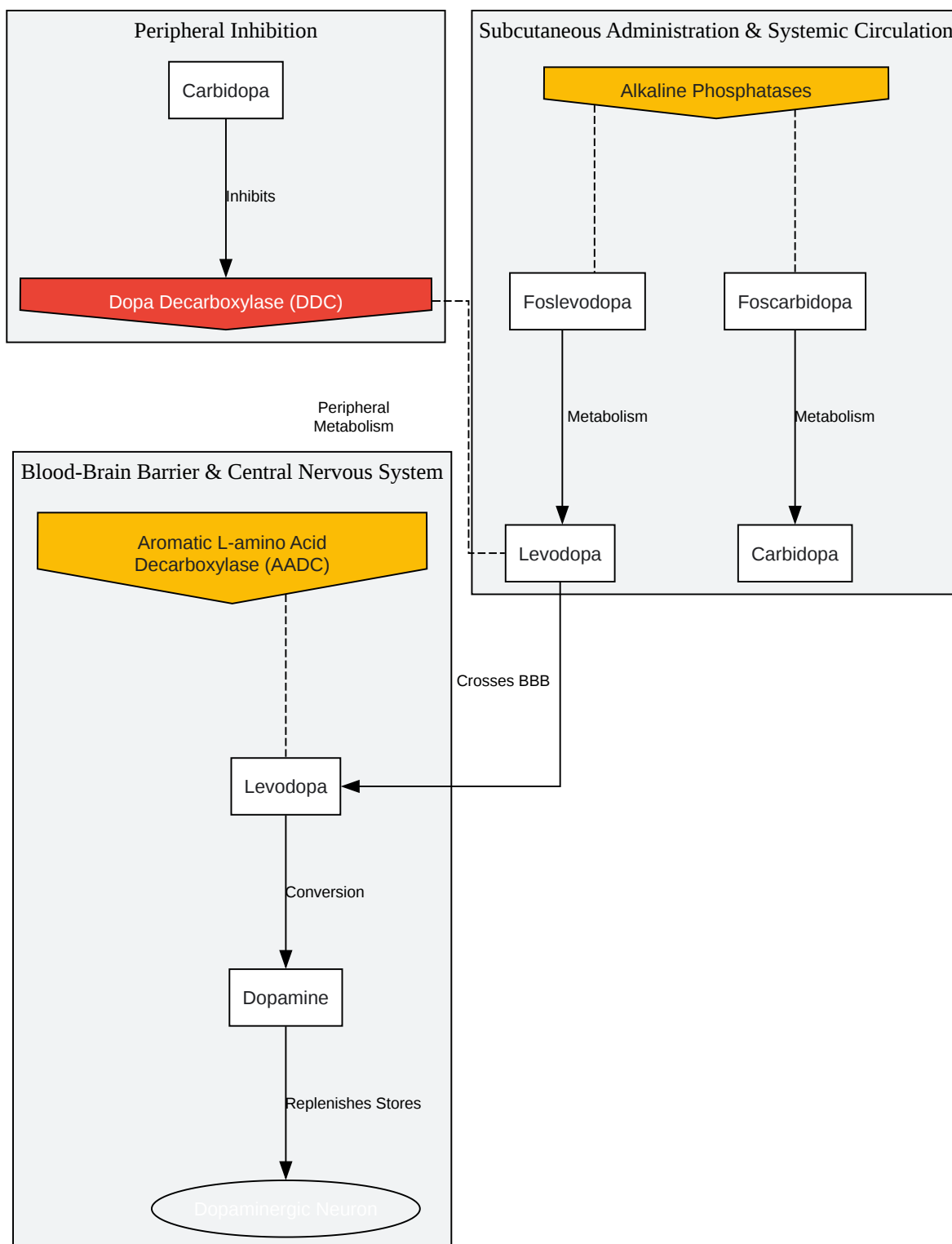
Introduction

Foslevodopa is a phosphate ester prodrug of levodopa, designed for continuous subcutaneous infusion. Paired with a subcutaneous infusion of the prodrug foscarnidopa, it aims to provide stable plasma levodopa concentrations, mitigating the motor fluctuations often seen with oral levodopa/carbidopa therapy in patients with advanced Parkinson's disease. This approach is designed to overcome the pharmacokinetic challenges of oral levodopa, such as variable gastrointestinal absorption and a short half-life, which contribute to the "wearing-off" phenomenon and dyskinesias.

Mechanism of Action

The fundamental mechanism of **foslevodopa** relies on its conversion to levodopa, the metabolic precursor to dopamine. **Foslevodopa** and foscarnidopa are co-administered subcutaneously. In the bloodstream, these prodrugs are rapidly and completely metabolized by alkaline phosphatases into levodopa and carbidopa, respectively. Carbidopa inhibits the peripheral decarboxylation of levodopa, thereby increasing its bioavailability to the central nervous system. In the brain, levodopa is converted to dopamine by aromatic L-amino acid

decarboxylase, replenishing the depleted dopamine levels in the striatum of Parkinson's disease patients and thus alleviating motor symptoms.



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Caption: Mechanism of Action of **Foslevodopa**/Foscarbidopa.

Pharmacokinetic Profile

Continuous subcutaneous infusion of **foslevodopa**/foscarbidopa is designed to maintain stable plasma levodopa concentrations, thereby reducing the fluctuations observed with oral formulations.

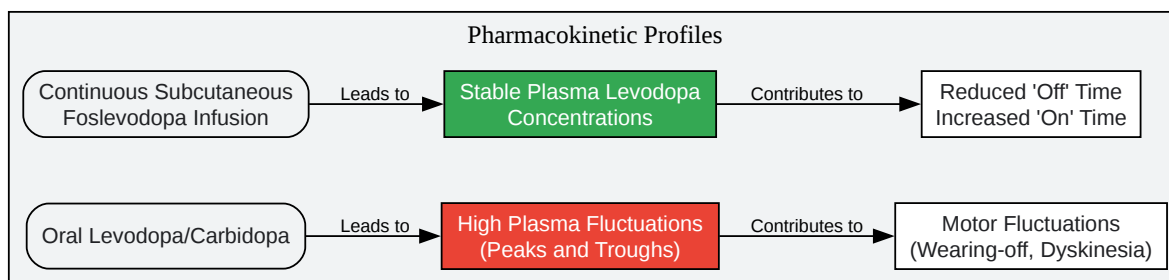
Key Pharmacokinetic Parameters

Studies have demonstrated that continuous subcutaneous infusion achieves therapeutic and stable plasma levodopa levels.

Parameter	Foslevodopa/Foscarbidopa Infusion	Oral Levodopa/Carbidopa
Time to Reach Steady State	~1-2 hours	Not Applicable
Plasma Levodopa Fluctuation Index	Significantly lower	Higher
Mean Levodopa Concentration (Css)	Maintained at a therapeutic level	Fluctuates with dosing intervals
Cmax/Cmin Ratio	Close to 1	High

Comparative Plasma Concentration

The pharmacokinetic profile of continuous **foslevodopa** infusion shows a marked reduction in plasma levodopa fluctuations compared to oral immediate-release levodopa/carbidopa.



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Caption: Comparative Pharmacokinetics of Oral vs. Continuous Infusion.

Clinical Efficacy and Pharmacodynamics

The stable plasma levodopa concentrations provided by continuous **foslevodopa** infusion translate to significant improvements in motor symptoms for patients with advanced Parkinson's disease.

The M20-001 Phase 3 Clinical Trial

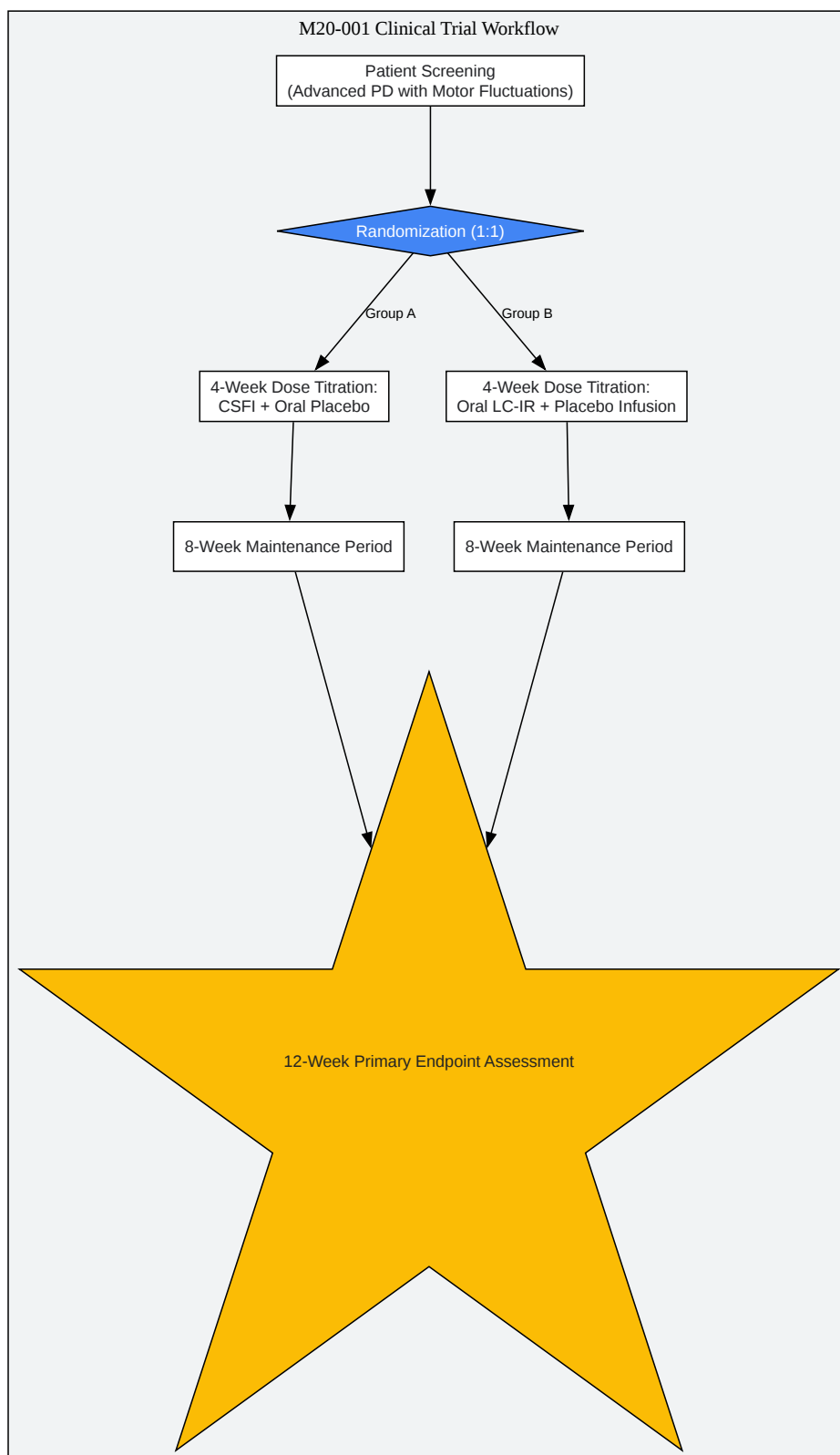
A pivotal Phase 3, double-blind, double-dummy, active-controlled 12-week study (NCT04380142) compared the efficacy and safety of continuous subcutaneous **foslevodopa**/foscarnidopa infusion with oral immediate-release levodopa/carbidopa in patients with advanced Parkinson's disease.

Experimental Protocol:

- Study Design: A 12-week, multicenter, randomized, double-blind, double-dummy, active-controlled trial.
- Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations.
- Intervention: Continuous subcutaneous infusion of **foslevodopa**/foscarnidopa plus oral placebo versus oral immediate-release levodopa/carbidopa plus subcutaneous placebo

infusion.

- Dosage: The **foslevodopa** infusion dose was titrated to an optimal individualized dose during a 4-week period, followed by an 8-week maintenance period. Oral levodopa/carbidopa was continued at the patient's established dosing regimen.
- Primary Endpoint: Change from baseline in "On" time without troublesome dyskinesia.
- Secondary Endpoints: Change from baseline in "Off" time, morning akinesia, and sleep quality.



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Caption: M20-001 Clinical Trial Workflow.

Efficacy Results

The M20-001 study demonstrated statistically significant and clinically meaningful improvements in motor function for the **foslevodopa** infusion group compared to the oral levodopa/carbidopa group.

Endpoint	Foslevodopa Infusion Group	Oral Levodopa/Carbidopa Group	p-value
Change in "On" Time without Troublesome Dyskinesia (hours)	+2.72	+0.97	<0.001
Change in "Off" Time (hours)	-2.75	-0.96	<0.001
Change in Morning Akinesia (PDQ-8 score)	Statistically significant improvement	Less improvement	<0.05

Safety and Tolerability

The safety profile of continuous subcutaneous **foslevodopa** infusion is an important consideration. The most common adverse events are related to the infusion site.

Common Adverse Events

Adverse Event	Frequency in Foslevodopa Infusion Group
Infusion Site Reactions (e.g., erythema, pain, edema)	High
Nausea	Moderate
Dyskinesia	Moderate
Hallucinations	Low to Moderate

Conclusion

The pharmacodynamics of continuous **foslevodopa** infusion demonstrate a significant advancement in the management of advanced Parkinson's disease. By providing stable plasma levodopa concentrations, this therapy effectively reduces motor fluctuations, increases "On" time without troublesome dyskinesia, and decreases "Off" time compared to standard oral levodopa/carbidopa. The predictable pharmacokinetic profile allows for more consistent dopaminergic stimulation, which is key to improving motor control. While infusion site reactions are common, the overall efficacy of this treatment modality offers a valuable therapeutic option for a patient population with significant unmet needs. Further research will continue to delineate the long-term benefits and optimize the management of this therapy.

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